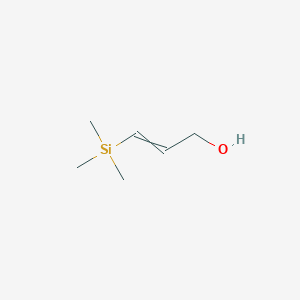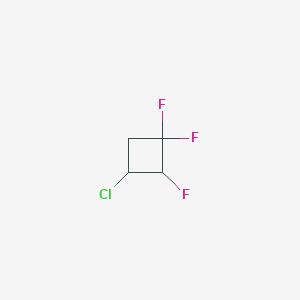
3-Chloro-1,1,2-trifluorocyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,1,2-trifluorocyclobutane is an organofluorine compound with the molecular formula C4H4ClF3 It is a cyclobutane derivative where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,2-trifluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-Chloro-1,1,2-trifluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium fluoride, and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 3-fluoro-1,1,2-trifluorocyclobutane, while oxidation with potassium permanganate can produce cyclobutane derivatives with additional oxygen-containing functional groups.
科学的研究の応用
3-Chloro-1,1,2-trifluorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
作用機序
The mechanism by which 3-Chloro-1,1,2-trifluorocyclobutane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
1,1,2-Trichloro-2,3,3-trifluorocyclobutane: This compound has similar halogenation patterns but with an additional chlorine atom.
1-Chloro-1,2,2-trifluorocyclobutane: Another closely related compound with a different arrangement of chlorine and fluorine atoms.
Uniqueness
3-Chloro-1,1,2-trifluorocyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical properties
特性
分子式 |
C4H4ClF3 |
|---|---|
分子量 |
144.52 g/mol |
IUPAC名 |
3-chloro-1,1,2-trifluorocyclobutane |
InChI |
InChI=1S/C4H4ClF3/c5-2-1-4(7,8)3(2)6/h2-3H,1H2 |
InChIキー |
ZBVGHORAZDEGTE-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C1(F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


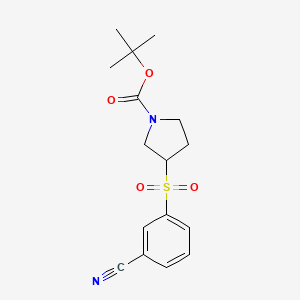

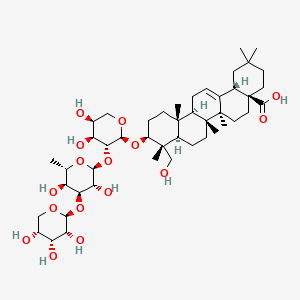
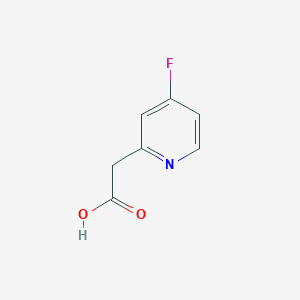

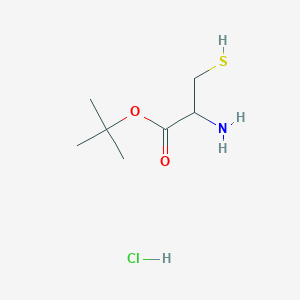
![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)

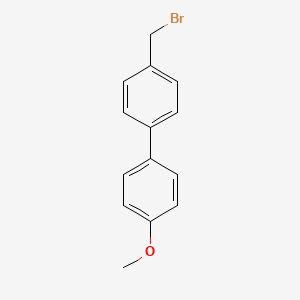

![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
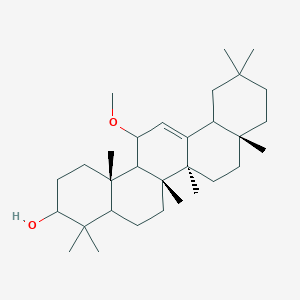
![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
